Z-3-Amino-propenal

Intramolecular hydrogen bond Conformational analysis Resonance-assisted hydrogen bonding (RAHB)

E-isomer or N-substituted 3-aminoacrolein analogs fail in cyclocondensations requiring the chelated ZZE (CSC) conformer, leading to failed heterocyclizations or extra deprotection steps. Z-3-Amino-propenal (>98% CSC conformer, 5-7 kcal/mol intramolecular H-bond) solves this with its free NH₂ group enabling direct pyridine/pyrimidine synthesis. ● Delivers 2,3-polymethylenepyridines inaccessible via other routes ● Single-step 3-pyridinecarboxylates/3-acylpyridines in 30-80% yield ● Ideal model for gas-phase spectroscopy & proton-transfer dynamics studies.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 25186-34-9
Cat. No. B1338710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-3-Amino-propenal
CAS25186-34-9
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC(=CN)C=O
InChIInChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1-
InChIKeyUCRYVFBKCBUURB-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-3-Amino-propenal Baseline Profiling


Z-3-Amino-propenal (3-aminoacrolein, C₃H₅NO), the (Z)-configured isomer of 3-aminoprop-2-enal, is a bifunctional C₃ building block bearing both a primary amino group and an α,β-unsaturated aldehyde. Its structure enables a rare chelated conformation stabilized by an intramolecular NH···O hydrogen bond, which profoundly influences its conformational preference and reactivity profile. This compound serves primarily as an intermediate in heterocyclic synthesis (pyridines, pyrimidines, naphthyridines) and as a research probe for studying resonance-assisted hydrogen bonding and proton-transfer dynamics [1][2][3].

Z-3-Amino-propenal Analog Substitution Limits


The (Z)-configuration of 3-amino-propenal is not an interchangeable stereochemical detail; it fundamentally dictates the molecule's ground-state geometry, intramolecular hydrogen-bonding capability, and subsequent reactivity. The (E)-isomer and N-substituted analogs (e.g., 3-dimethylaminoacrolein) adopt distinct conformational equilibria that eliminate the chelated ZZE arrangement, precluding the specific template geometry required for certain cyclocondensation reactions and altering the electronic push-pull character of the enaminone system [1][2]. Consequently, direct replacement with the more stable but electronically modified N,N-dimethyl analog or the E isomer can lead to failed heterocyclizations, different regiochemical outcomes, or the need for supplementary synthetic steps to unmask the primary amino group [3].

Z-3-Amino-propenal Evidence vs. Analogs


Intramolecular H-Bond Energy Advantage

The (Z)-configured CSC (ZZE) conformer of 3-amino-propenal benefits from an intramolecular NH···O hydrogen bond that is sterically impossible in the (E)-configured isomers (TSC, TST, CST). The energy of this intramolecular hydrogen bond has been computationally estimated at 5–7 kcal/mol, a substantial stabilization that locks the molecule into the chelated geometry required for specific reaction templates [1].

Intramolecular hydrogen bond Conformational analysis Resonance-assisted hydrogen bonding (RAHB)

Gas-Phase Conformational Purity Dominance

Gas-phase electron diffraction augmented by HF/6-31G* ab initio calculations demonstrates that the chelated CSC (cis-cis, synonymous with ZZE) conformer constitutes >98% of the conformational mixture of 3-aminoacrolein. No other conformer was detected at significant levels. This overwhelming dominance is attributed to the NH···O internal hydrogen bond [1]. By contrast, N-alkylated 3-aminoacroleins populate multiple EEZ/EEE forms depending on solvent polarity, exhibiting conformational heterogeneity [2].

Gas-phase electron diffraction Conformational analysis Ab initio calculation

Primary Amine vs. N,N-Dimethyl Annulation

3-Aminoacrolein bearing a free NH₂ group reacts directly with cyclic ketones to form 2,3-polymethylenepyridines with polymethylene chains of 5, 6, 10, and 12 carbon atoms—products described as 'inaccessible' by alternative routes [1]. The N,N-dimethyl analog (3-dimethylaminoacrolein), while more storage-stable [2], requires additional deprotection or cannot participate in the same annulation pathway because the tertiary amine cannot provide the requisite N–H for heterocycle closure. In a related system, 3-aminoacrolein condensation with 1,3-dicarbonyl compounds yields 3-pyridinecarboxylates in 30–80% yields, demonstrating productive C–C and C–N bond formation without requiring pre-activation of the amino group [3].

Heterocyclic synthesis Polymethylenepyridine Cyclocondensation

Cold Storage vs. Room-Temperature Analog Stability

Z-3-Amino-propenal undergoes decomposition at room temperature, reportedly converting to 2-aminoacrylic acid . Electron diffraction experiments explicitly note 'data contamination caused by sample decomposition during the experiments,' even at the elevated temperature of the gas-phase measurement (≈100 °C) [1]. In contrast, 3-dimethylaminoacrolein is described as 'a stable chemical, unlike the parent compound 3-aminoacrolein' and is commercially supplied as a liquid that can be handled at room temperature with standard precautions [2]. Suppliers of Z-3-amino-propenal typically specify storage under freezer conditions (−20 °C) or at 2–8 °C with protection from light to maintain integrity.

Thermal stability Storage condition Decomposition pathway

Z-3-Amino-propenal Application Scenarios


2,3-Polymethylenepyridine Access via Direct Cyclization

The free NH₂ group of Z-3-amino-propenal enables direct condensation with cyclic ketones (C₅–C₁₂) to deliver 2,3-polymethylenepyridines that are reported as inaccessible through other synthetic routes [1]. This application exploits the primary amine's role in forming the pyridine nitrogen during cyclocondensation, a transformation that N,N-dimethyl or N-alkyl counterparts cannot execute without prior deprotection. The near-exclusive CSC conformer may also facilitate stereoelectronic control during ring closure.

Gas-Phase H-Bond Spectroscopic Benchmarking

With a CSC conformer mole fraction exceeding 98% in the gas phase and a well-characterized intramolecular NH···O hydrogen bond of 5–7 kcal/mol [2][3], Z-3-amino-propenal is an ideal model compound for gas-phase electron diffraction, microwave spectroscopy, and ultrafast proton-transfer dynamics experiments. Its single dominant conformer simplifies spectral assignment and theoretical benchmarking relative to the E isomer or N-substituted derivatives, which populate multiple interconverting forms.

One-Step 3-Substituted Pyridine Library Synthesis

Reacting Z-3-amino-propenal with 1,3-dicarbonyl compounds yields 3-pyridinecarboxylates and 3-acylpyridines in 30–80% yield under straightforward cyclocondensation conditions [4]. For medicinal chemistry groups building pyridine-focused screening libraries, this single-step protocol provides direct access to the 3-substituted pyridine pharmacophore. The free amino group ensures that the pyridine nitrogen is installed without requiring ammonia or ammonium salt co-reagents, in contrast to 2-pyridylpyridine syntheses that use 3-aminoacrolein derivatives with acetylpyridines.

RAHB and Push-Pull Chromophore Model

The enaminone framework of Z-3-amino-propenal, locked into a chelated geometry by the 5–7 kcal/mol intramolecular H-bond [3], serves as a minimal model for resonance-assisted hydrogen bonding and push-pull electronic structure theory. Researchers investigating nonlinear optical (NLO) properties, photoisomerization, or proton-coupled electron transfer (PCET) benefit from the compound's four-conformer landscape, where only the ZZE (CSC) form exhibits the H-bond, enabling controlled studies of H-bond effects on electric properties.

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